Dibenzo(A,L)naphthacene

Description

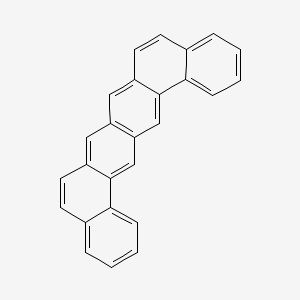

Structure

3D Structure

Properties

IUPAC Name |

hexacyclo[12.12.0.03,12.04,9.016,25.019,24]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16/c1-3-7-23-17(5-1)9-11-19-13-21-14-20-12-10-18-6-2-4-8-24(18)26(20)16-22(21)15-25(19)23/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWOVGJEUTZUIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C=C5C(=C4)C=CC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177119 | |

| Record name | Dibenzo(a,l)naphthacene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226-86-8 | |

| Record name | Dibenzo(a,l)naphthacene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000226868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(a,l)naphthacene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dibenzo A,l Naphthacene and Analogous Polycyclic Aromatic Hydrocarbons

Established Synthetic Pathways for Dibenzo(a,l)naphthacene Core Structures

The initial synthesis of dibenzo[a,l]tetracene was reported by Cook and colleagues in 1931. tandfonline.com This early method involved the selenium dioxide (SeO2)-mediated oxidation of 2-methyl-l,l'-dinaphthyl ketone and 2-methyl-l,2'-dinaphthyl ketone, followed by pyrolysis at very high temperatures of 420–430°C. tandfonline.comtandfonline.com However, this synthetic route was later found to have significant drawbacks, including inconsistent yields and poor reproducibility. tandfonline.comtandfonline.com Another research group in 1947 was unable to successfully prepare one of the necessary starting materials using the SeO2-mediated oxidation, highlighting the limitations of this early approach. tandfonline.comtandfonline.com

Diels-Alder Reaction: An in situ generated ortho-quinodimethane undergoes a [4+2] cycloaddition with phenanthrene-1,4-dione. tandfonline.comtandfonline.com

Reductive Aromatization: The resulting cycloadduct is then subjected to reductive aromatization to yield the final dibenzo[a,l]tetracene structure. tandfonline.comtandfonline.com

This contemporary approach provides a more reliable and scalable route to the this compound core, facilitating further studies of its properties and potential applications.

Novel Synthetic Approaches for this compound Derivatives and Extended Systems

Recent advancements in synthetic organic chemistry have led to the development of novel and versatile methods for the synthesis of this compound derivatives and other complex PAHs. These modern techniques often employ transition metal catalysis and photochemical reactions to achieve high efficiency and selectivity.

Palladium-Catalyzed Ring-Closing Reactions for Dibenzo- and Naphtho-Fluoranthene PAHs

Palladium-catalyzed reactions have become a cornerstone in the synthesis of complex aromatic systems. nih.goveurekaselect.com Intramolecular C-H arylation, a powerful tool for forming carbon-carbon bonds, has been successfully applied to the synthesis of a variety of fluoranthene-related PAHs, including fluorescent dibenzo- and naphtho-fluoranthenes. rsc.org This method allows for the direct formation of new aromatic rings by coupling an aryl halide with a C-H bond on an adjacent aromatic ring within the same molecule.

Another innovative approach is the palladium-catalyzed [3+3] annulation method, which allows for the construction of PAHs from two smaller aromatic fragments. researchgate.netrsc.org This domino process has been successfully applied to the synthesis of various perylene derivatives and can be extended to other fused acenes and related PAHs. researchgate.netrsc.org The reaction typically involves the coupling of a dibromo-substituted PAH with a PAH-boronic ester under optimized conditions. researchgate.netrsc.org

| Catalyst System | Reactants | Product Type | Key Features |

| Palladium Catalyst | Aryl triflate | Fluoranthenes and Benzofluoranthenes | Intramolecular arene-triflate coupling. eurekaselect.com |

| Palladium Catalyst | 1,8-dibromonaphthalene and PAH boronic esters | Perylene derivatives | [3+3] annulation strategy. researchgate.netrsc.org |

| Palladium Catalyst | Diaryl acetylene synthons and dibromo-anthracene | Contorted PAHs with peripheral five-membered rings | Cyclopentannulation reaction. nih.gov |

Diels-Alder Reactions and Reductive Aromatization in Naphthacene (B114907) Synthesis

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, remains a key strategy in the synthesis of naphthacene and its derivatives. mnstate.eduyoutube.comacs.orgacs.org As mentioned previously, an efficient synthesis of dibenzo[a,l]tetracene relies on the Diels-Alder reaction of an in situ generated ortho-quinodimethane with phenanthrene-1,4-dione. tandfonline.comtandfonline.com

Following the cycloaddition, a reductive aromatization step is often employed to convert the initially formed cycloadduct into the fully aromatic target molecule. rsc.orgnih.govresearchgate.net This two-step sequence provides a convergent and efficient route to complex PAH skeletons. For instance, the reductive aromatization of naphthalene diimide can provide a versatile platform for peripherally substituted 2,7-diazapyrenes. rsc.org Similarly, the reductive aromatization of 5,7,12,14-pentacenetetrone has been explored as an approach towards substituted pentacenes. nih.govresearchgate.net

| Dienophile | Diene | Key Intermediate | Final Product |

| Phenanthrene-1,4-dione | ortho-quinodimethane (in situ) | Diels-Alder adduct | Dibenzo[a,l]tetracene tandfonline.comtandfonline.com |

| Maleic anhydride | Anthracene (B1667546) | 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride | Diels-Alder adduct mnstate.edu |

| Benzyne | 1,3-dienes | Cycloadduct | Dibenz[a,j]anthracenes acs.org |

Intramolecular Scholl Cyclodehydrogenation for Extended Naphthacene Derivatives

The Scholl reaction is a powerful acid-catalyzed oxidative cyclodehydrogenation method used for the synthesis of large, complex PAHs and nanographenes. rsc.orgacs.org This reaction involves the intramolecular coupling of two aryl C-H bonds to form a new C-C bond, leading to the formation of a new aromatic ring. The reaction is typically carried out using a Lewis acid, such as AlCl3 or FeCl3, and an oxidant. rsc.org

The Scholl reaction has been extensively used for the synthesis of various π-extended PAHs from tailor-made oligophenylene precursors. rsc.org For example, the highly efficient synthesis of hexa-peri-hexabenzocoronene (HBC) is achieved through the oxidative intramolecular cyclodehydrogenation of hexaphenylbenzene. rsc.org While powerful, the Scholl reaction can sometimes be hampered by side reactions, leading to mixtures of products. acs.org The regioselectivity of the reaction can be influenced by factors such as the substrate structure, the choice of catalyst and oxidant, and the reaction conditions. acs.orgresearchgate.net

| Precursor | Reagents | Product | Key Transformation |

| Hexaphenylbenzene | Lewis acid, oxidant | Hexa-peri-hexabenzocoronene (HBC) | Intramolecular cyclodehydrogenation rsc.org |

| Perylene | AlCl3/NaCl | Quaterrylenes | Oligomerization rsc.org |

| Tetranaphthyl-p-terphenyl | Metal surface (on-surface synthesis) | Dibenzoperihexacene | Planarization via cyclodehydrogenation acs.org |

Tandem Intramolecular Electrophilic Arene Borylation for BN-Fused Systems

The incorporation of heteroatoms, such as boron (B) and nitrogen (N), into the framework of PAHs has emerged as an effective strategy to tune their electronic and optical properties. researchgate.net A significant development in this area is the tandem intramolecular electrophilic arene borylation reaction, which provides a route to BN-fused polycyclic aromatic compounds. researchgate.netacs.orgnih.govnih.govepa.gov

This reaction has been successfully employed to synthesize compounds such as 4b-aza-12b-boradibenzo[g,p]chrysene and 8b,11b-diaza-19b,22b-diborahexabenzo[a,c,fg,j,l,op]tetracene. researchgate.netacs.orgnih.gov These BN-substituted PAHs often adopt twisted conformations, which can lead to unique solid-state packing arrangements and interesting material properties. researchgate.netacs.orgnih.gov

Photochemical Cyclization Strategies in Dibenzo[fg,op]naphthacene Synthesis

Photochemical reactions offer a clean and efficient alternative to traditional thermal methods for the synthesis of PAHs. Photochemical cyclization, in particular, has been utilized for the synthesis of dibenzo[fg,op]naphthacene. tandfonline.comrsc.orgbiu.ac.ilrsc.org

A versatile and regiospecific synthesis of substituted dibenzo[fg,op]naphthacene involves the preparation of a tetraphenyl precursor using a palladium-catalyzed cross-coupling of arylboronic acids, followed by a photochemical cyclization step. tandfonline.comrsc.orgbiu.ac.il This method allows for the synthesis of various dibenzo[fg,op]naphthacene derivatives with different peripheral chains. rsc.orgbiu.ac.il The versatility of the photo-aryl coupling reaction is further demonstrated by the synthesis of dibenzo[fg,op]naphthacene from various starting materials, including 2,2′-diphenyl-biphenyl and 1,2,3-triphenylbenzene, through photolytic formation. rsc.org

| Precursor | Reaction Type | Product | Key Feature |

| Substituted tetraphenyl | Photochemical cyclization | Substituted dibenzo[fg,op]naphthacene | Versatile and regiospecific tandfonline.comrsc.orgbiu.ac.il |

| 2,2′-Diphenyl-biphenyl | Photo-aryl coupling | Dibenzo[fg,op]naphthacene | Versatility of starting materials rsc.org |

| 1,2,3-Triphenylbenzene | Photo-aryl coupling | Dibenzo[fg,op]naphthacene | Versatility of starting materials rsc.org |

Regioselective Functionalization and Derivatization Strategies for this compound

Direct regioselective functionalization and derivatization of this compound are not extensively documented in the scientific literature. However, the principles of electrophilic aromatic substitution and other C-H functionalization strategies that are well-established for other large PAHs can be applied to predict the reactivity of this compound. The introduction of functional groups onto the PAH core is crucial for tuning its electronic properties and for the synthesis of more complex molecular architectures.

For analogous PAHs, a variety of functionalization techniques have been explored. These include:

Electrophilic Aromatic Substitution: This class of reactions, including nitration, halogenation, and Friedel-Crafts acylation/alkylation, is a fundamental method for functionalizing aromatic rings. The regioselectivity of these reactions on large, non-symmetric PAHs like this compound would be dictated by the electronic and steric environment of the different positions on the aromatic core. Computational studies on other PAHs have shown that the sites for electrophilic attack can be predicted by analyzing the distribution of electron density, often using condensed Fukui functions.

Directed ortho-Metalation (DoM): This strategy involves the use of a directing group to achieve regioselective deprotonation and subsequent functionalization at a specific ortho position. While this method is highly effective for smaller aromatic systems, its application to large PAHs can be challenging but offers a powerful tool for precise functionalization.

Transition Metal-Catalyzed C-H Activation: In recent years, transition metal catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds. These methods can offer different regioselectivities compared to classical electrophilic substitutions and often proceed under milder conditions. For instance, iridium-catalyzed borylation has been used to introduce boryl groups into PAHs, which can then be further transformed into a variety of other functional groups.

The reactivity of the different positions on the this compound skeleton towards functionalization would be expected to vary significantly. The "fjord" and "bay" regions of such molecules have distinct steric and electronic properties that would influence the outcome of derivatization reactions.

| Functionalization Strategy | Description | Potential Application to this compound |

| Electrophilic Aromatic Substitution | Introduction of functional groups via electrophilic attack on the aromatic ring. | Regioselectivity would be governed by the electronic properties of the different aromatic rings. |

| Directed ortho-Metalation (DoM) | Use of a directing group to achieve functionalization at a specific adjacent position. | Could allow for precise installation of substituents if a suitable directing group can be introduced. |

| Transition Metal-Catalyzed C-H Activation | Direct functionalization of C-H bonds using a metal catalyst. | May provide access to derivatives that are not accessible through traditional methods. |

Mechanistic Investigations of this compound Synthetic Transformations

Detailed mechanistic investigations specifically for the synthesis of this compound are limited. However, the key synthetic transformation in the modern approach is the Diels-Alder reaction, a well-studied pericyclic reaction. The mechanism of the Diels-Alder reaction is generally understood to be a concerted, [4+2] cycloaddition. This means the new sigma bonds are formed in a single transition state without the formation of any intermediates.

The stereochemistry and regioselectivity of the Diels-Alder reaction are governed by the frontier molecular orbitals (FMO) of the diene and the dienophile. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (or vice-versa in an inverse-electron-demand Diels-Alder reaction) determines the outcome of the reaction. For the synthesis of complex PAHs, the dienes and dienophiles are often large, functionalized molecules, and computational studies are frequently employed to predict and understand the experimental outcomes.

Key aspects of the Diels-Alder mechanism relevant to the synthesis of this compound and analogous PAHs include:

Concerted Nature: The reaction proceeds through a single, cyclic transition state. wikipedia.org

Stereospecificity: The stereochemistry of the reactants is retained in the product.

Regioselectivity: In reactions involving unsymmetrical dienes and/or dienophiles, the regioselectivity is determined by the electronic and steric properties of the substituents.

Aromatization: Following the cycloaddition, an aromatization step is necessary to form the final PAH. This can occur through various mechanisms, such as oxidation or elimination of a small molecule.

Computational studies on the Diels-Alder reactions for the synthesis of other PAHs have provided valuable insights into the transition state geometries, activation energies, and the factors controlling the selectivity of these transformations. Similar theoretical investigations could be applied to the synthesis of this compound to gain a deeper understanding of the reaction mechanism and to optimize the synthetic route.

| Mechanistic Aspect | Description |

| Transition State | A single, cyclic transition state is involved in the concerted cycloaddition. |

| Frontier Molecular Orbitals (FMO) | The interaction between the HOMO of the diene and the LUMO of the dienophile governs the reaction. |

| Aromatization Step | A subsequent step is required to form the fully aromatic system after the cycloaddition. |

Electronic Structure and Quantum Chemical Characterization of Dibenzo A,l Naphthacene

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Gap Analysis in Dibenzo(a,l)naphthacene

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory that provides insights into the reactivity and electronic properties of molecules by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences a molecule's electronic transitions and stability. schrodinger.com A smaller gap generally indicates higher reactivity and a greater ease of electronic excitation. schrodinger.comunicamp.br

In the context of this compound and other PAHs, the HOMO-LUMO gap is a key descriptor for predicting properties like phototoxicity. unicamp.br The energy of this gap can determine the wavelength of light a compound absorbs. schrodinger.com For instance, a specific range for the HOMO-LUMO gap, from 6.7 to 7.5 eV, has been associated with phototoxic character in PAHs. actapress.com

The structure of a PAH significantly impacts its HOMO-LUMO gap. For example, studies on pentacene (B32325) isomers have shown that molecular structure variations lead to different energy gaps, which in turn affects their stability. whiterose.ac.uk The spatial arrangement of the fused benzene (B151609) rings is a determining factor for the energy gap. nmas.org

Computational Prediction of Electronic Parameters for this compound and its Analogues

Computational methods, particularly density functional theory (DFT), are widely employed to predict the electronic parameters of PAHs like this compound. nih.govacs.org These calculations provide valuable data on properties such as HOMO and LUMO energies, the HOMO-LUMO gap, ionization potential, and electron affinity. unicamp.br

Various computational approaches are used to model these complex molecules. Semi-empirical methods like AM1 can be used to optimize molecular geometries and calculate a range of electronic and steric descriptors. psu.edu More rigorous ab initio and DFT methods, such as B3LYP, are frequently used to obtain more accurate predictions of molecular structures, vibrational frequencies, and enthalpies of formation for large molecules like PAHs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models often utilize these computationally derived electronic descriptors to predict the physicochemical properties and biological activities of PAHs. unicamp.brpsu.edu For example, a QSAR study on 67 PAHs used electronic descriptors to predict their phototoxicity. unicamp.br Similarly, QSPR models have been developed to predict properties like boiling point and retention time index for a range of PAHs, including this compound. psu.edu

Below is a table showcasing computationally predicted electronic parameters for this compound and some of its analogues.

| Compound | HOMO (eV) | LUMO (eV) | GAP (eV) | Reference |

| Dibenzo[a,l]naphthacene | -7.9345 | -1.1352 | 6.7993 | unicamp.br |

| Dibenzo[a,c]naphthacene | -7.9148 | -1.1564 | 6.7584 | unicamp.br |

| Dibenzo[e,l]naphthacene | -8.2948 | -0.8276 | 7.4672 | unicamp.br |

| Naphthacene (B114907) | Not Available | Not Available | 5.76 | psu.edu |

| Dibenzo[a,j]naphthacene | Not Available | Not Available | Not Available | psu.edu |

Theoretical Studies on Electronic Property Variations Among this compound Isomers

The arrangement of atoms in isomers of high molecular weight PAHs can significantly impact their electronic properties and toxicity. researchgate.net Even subtle differences in the geometric structure between isomers can lead to variations in their electronic characteristics. vulcanchem.com

Theoretical studies have shown that the electronic properties of PAH isomers can differ profoundly. researchgate.net For example, the substitution pattern of nitro groups on a PAH core can greatly affect the HOMO-LUMO gap. actapress.com In a study of dinitro-PAH isomers, it was found that the decrease in the HOMO-LUMO gap varied significantly between isomers of the same parent PAH. actapress.com Specifically for this compound, certain ortho isomers were found to yield a high decrease in the HOMO-LUMO gap. actapress.com

The stability of PAH isomers is also a key area of investigation. Theoretical calculations can predict the relative stabilities of different isomers. For instance, studies on pentacene isomers revealed that non-planar structures can be more stable than the linear pentacene. whiterose.ac.uk The electronic structure, particularly the arrangement of π-electrons, is a critical factor in determining the stability of benzenoid isomers. researchgate.net

The following table presents data on the electronic properties of various this compound isomers and related compounds.

| Compound Isomer | Property | Value | Unit | Reference |

| Dibenzo[a,l]naphthacene | Retention Index | 5.75 | psu.edu | |

| Dibenzo[a,j]naphthacene | Retention Index | 5.77 | psu.edu | |

| Dibenzo[a,c]naphthacene | Retention Index | 5.71 | psu.edu | |

| Dibenzo[e,l]naphthacene | Retention Index | 4.84 | psu.edu | |

| Dibenzo[de,qr]naphthacene | Retention Index | 4.92 | psu.edu |

Influence of Heteroatom Incorporation on the Electronic Structure of this compound Systems

The type of heteroatom, its position, and concentration within the molecular structure all play a crucial role in determining the resulting electronic properties. acs.orgresearchgate.net Differences in atomic size and electronegativity between the heteroatom and carbon atoms can significantly alter the intrinsic electronic properties of the carbon substrate. mdpi.com This can lead to the generation of active sites and improved catalytic performance in materials applications. mdpi.com

For instance, the introduction of heteroatoms can change the populations of σ and π valence electrons, which can be quantified using descriptors like sEDA(II) and pEDA(II). nih.gov These descriptors have been shown to correlate with electronegativity and aromaticity indices, respectively, providing a tool to analyze the effects of heteroatom incorporation in unsaturated cyclic systems. nih.gov

In the context of larger nanographene systems, which can be seen as extended PAHs, heteroatom doping is a key method for creating both p-type (electron-donating) and n-type (electron-accepting) semiconducting materials. mpg.de The precise control offered by bottom-up organic synthesis allows for the creation of structurally well-defined heteroatom-doped nanographenes with tailored properties. acs.orgnih.gov

Advanced Spectroscopic Analysis of Dibenzo A,l Naphthacene and Its Analogues

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy of Dibenzo(A,L)naphthacene

UV-Vis spectroscopy is a fundamental technique for studying the electronic transitions in conjugated systems like this compound. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), with the energy of absorption corresponding to the HOMO-LUMO gap. The resulting spectrum, a plot of absorbance versus wavelength, provides a characteristic fingerprint of the molecule's electronic structure. msu.edu For large PAHs, these spectra typically exhibit several absorption bands, often labeled as α, p (or β'), β, and β' bands, which relate to different electronic transitions. acs.org

The position and intensity of these absorption maxima are highly sensitive to the size and topology of the π-conjugated system. For instance, in the linear acene series, the absorption maximum shifts to longer wavelengths (a bathochromic shift) as the number of fused rings increases; Naphthalene and anthracene (B1667546) are colorless, while tetracene is orange. msu.edu The replacement of a C-H unit with a nitrogen atom, as in 5-azatetracene, can also induce a significant bathochromic shift compared to its parent carbocyclic analogue, tetracene, due to the stabilization of the LUMO. ntu.edu.sg

Table 1: Comparison of Experimental UV-Vis Absorption Maxima for Tetracene and an Analogue

| Compound | Solvent | Absorption Maxima (λmax in nm) | Optical Band Gap (eV) | Source(s) |

| Tetracene | Dichloromethane | 474 | 2.54 | ntu.edu.sg |

| 5-Azatetracene | Dichloromethane | 534 | 2.00 | ntu.edu.sg |

For many large or complex PAHs, including numerous isomers of dibenzo-fused systems, experimental data is scarce because they have not yet been synthesized. acs.orgnih.gov In these cases, theoretical and computational methods are indispensable for predicting their spectroscopic properties. researchgate.net

Annellation Theory , developed from Clar's sextet theory, is a powerful semi-empirical method used to predict the locations of maximum absorbance (LMA) for the characteristic p and β bands in the UV-Vis spectra of benzenoid PAHs. acs.orgnih.govnih.gov This theory correlates the electronic properties and aromaticity of a PAH with the number and arrangement of its "full" benzene (B151609) sextets. It has been successfully applied to predict the UV-Vis spectra for large series of unsynthesized PAHs, such as the C₂₆H₁₆ and C₃₂H₁₆ isomers. nih.govnist.gov The methodology has proven to be a robust tool for identifying unknown PAHs by comparing predicted spectra with experimental data from complex mixtures like crude oil. nih.gov

Quantum Chemistry methods provide a more rigorous computational approach. Semi-empirical calculations, such as ZINDO/S (Zerner's Intermediate Neglect of Differential Overlap/Spectroscopy), are frequently used to substantiate the results from Annellation Theory. acs.orgnih.gov These calculations can model the electronic transitions and generate theoretical UV-Vis spectra. For example, the LMA for a series of C₂₄H₁₄ dibenzo and naphtho derivatives of fluoranthene, including dibenz[a,j]aceanthrylene, have been predicted for the first time using this combined approach. nih.govresearchgate.net These theoretical tools are crucial for extending the spectral library of PAHs beyond what is currently available through synthesis and experimental measurement. acs.orgresearchgate.net

Photoluminescence and Fluorescence Spectroscopy of this compound

Photoluminescence spectroscopy, particularly fluorescence, is a highly sensitive technique for studying the properties of the excited states of molecules like this compound and its analogues. Upon absorbing a photon and reaching an excited electronic state, the molecule can relax by emitting a photon. This emitted light is typically at a longer wavelength than the absorbed light (a phenomenon known as the Stokes shift). The resulting emission spectrum provides information about the energy of the lowest singlet excited state (S₁) and the vibrational levels of the ground state (S₀).

The structure of the PAH, including its size, shape (linear vs. angular fusion), and the presence of substituents, significantly influences its fluorescence properties. acs.org For example, butterfly-shaped dibenz[a,j]anthracenes exhibit distinct photophysical properties based on their specific architecture. acs.org The introduction of heteroatoms can also dramatically alter fluorescence behavior. While tetracene exhibits a modest fluorescence quantum yield, its analogue 5-azatetracene shows a significantly enhanced quantum yield of 0.63, attributed to an enlarged energy gap between the emissive π-π* state and a non-emissive n-π* state, which reduces non-radiative decay pathways. ntu.edu.sg

The photoluminescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. horiba.comedinst.com A high quantum yield is desirable for applications in materials science, such as in organic light-emitting diodes (OLEDs). rsc.org

The PLQY is determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways (e.g., internal conversion, intersystem crossing to the triplet state). In extended π-systems like dibenzo-PAHs, the molecular rigidity and the nature of the lowest excited state are key factors. For instance, designing molecules with a rigid planar structure, such as those based on a dibenzo[a,c]phenazine (B1222753) acceptor, can lead to high PLQYs by suppressing non-radiative transitions. rsc.org The quantum yield can be measured using either a relative method, which compares the sample's fluorescence to a standard with a known quantum yield, or an absolute method using an integrating sphere. horiba.comedinst.com

The emission maximum (λem) corresponds to the most intense peak in the fluorescence spectrum. It is directly related to the energy gap between the S₁ and S₀ states. Extending the π-conjugation in a series of PAHs generally leads to a red-shift in the emission maximum, similar to the trend observed in absorption spectra.

Table 2: Selected Photophysical Properties of Dibenzo-PAH Analogues

| Compound | Solvent | Emission Maxima (λem in nm) | Quantum Yield (ΦF) | Source(s) |

| Tetracene | Dichloromethane | 512, 550 | 0.10 | ntu.edu.sg |

| 5-Azatetracene | Dichloromethane | 513, 544 | 0.63 | ntu.edu.sg |

| DMAC-11-DPPZ¹ | Toluene | 546 | 0.81 | rsc.org |

| PXZ-11-DPPZ² | Toluene | 557 | 0.44 | rsc.org |

| ¹ An isomer of a Dibenzo[a,c]phenazine derivative. | ||||

| ² An isomer of a Dibenzo[a,c]phenazine derivative. |

Advanced Vibrational and Electronic Spectroscopic Techniques for this compound Systems

Beyond standard absorption and emission spectroscopy, more advanced techniques are required to probe the complex photophysics and vibrational structure of large PAHs and to analyze them in challenging environments.

For analyzing complex mixtures containing multiple fluorescent compounds, such as environmental samples or crude oil, standard fluorescence spectra are often insufficient due to severe spectral overlap. Fluorescence Excitation-Emission Matrix (EEM) spectroscopy provides a much richer dataset. An EEM is a three-dimensional plot where fluorescence intensity is mapped as a function of both excitation and emission wavelengths, creating a comprehensive topographical fingerprint of the sample. nih.govrsc.org

To deconstruct the overlapping signals within an EEM and identify the individual chemical components, a powerful chemometric technique called Parallel Factor Analysis (PARAFAC) is employed. nih.govrsc.org PARAFAC is a multi-way decomposition method that models the EEM dataset as a sum of a set number of trilinear components, where each component represents a single underlying fluorophore. nih.gov A key benefit of this approach is the "second-order advantage," which allows for the identification and quantification of target analytes even in the presence of uncalibrated or unknown interfering compounds. unr.edu.ar

The EEM-PARAFAC methodology has been successfully used to monitor PAH degradation, identify metabolites, and quantify specific PAHs in complex matrices like surface water and edible oils. nih.govunr.edu.ar This approach is highly applicable to the analysis of systems containing this compound and its isomers, providing a rapid and sensitive tool for their detection without requiring extensive chromatographic separation. nih.govrsc.org

Vibrational spectroscopy provides complementary information to electronic spectroscopy by probing the energies of molecular vibrations. The Mid-Infrared (Mid-IR) region (typically 4000–400 cm⁻¹) corresponds to the fundamental vibrational transitions of molecular functional groups. agr.hrlibretexts.org An IR spectrum provides a unique fingerprint based on the molecule's specific bonds and geometry. agr.hr For large PAHs like dibenzopolyacenes, matrix-isolation techniques are often used, where the molecule of interest is trapped in an inert gas matrix (e.g., Argon) at low temperatures. This minimizes intermolecular interactions and results in sharper, more resolved spectral features.

A remarkable finding in the study of large dibenzopolyacenes, such as dibenzo[fg,op]tetracene, is the observation of strong electronic transitions within the Mid-IR region for their radical ions. researchgate.net This is highly unusual, as electronic transitions typically occur at much higher energies (in the UV-Vis range). These features, which are absent in the neutral molecules, are confirmed by time-dependent density functional theory (TD-DFT) calculations and dominate the vibrational bands. researchgate.netresearchgate.net

Near-Infrared (NIR) spectroscopy measures the overtones and combination bands of the fundamental vibrations. libretexts.org While these bands are much weaker than the fundamental Mid-IR bands, NIR spectroscopy has the advantage of being able to penetrate samples more deeply with minimal preparation. mdpi.com

Theoretical calculations using Density Functional Theory (DFT) are crucial for interpreting the complex vibrational spectra of these large molecules. By calculating the harmonic vibrational frequencies, theoretical spectra can be generated that aid in the assignment of experimental bands to specific vibrational modes (e.g., C-H stretching, C-C stretching, out-of-plane bending). oatext.com

Table 3: Calculated Vibrational Frequencies (cm⁻¹) for Neutral Dibenzotetracene using DFT

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Symmetric CH₂ Stretching | 3145 |

| Skew-Symmetric CH₂ Stretching | 3113 - 3143 |

| C=O Stretching | 1847 |

| CH₂ Scissoring | 1577 - 1631 |

| C-O(H) Stretching | 1297 |

| CH₂ Rocking | 1204 |

| CH₂ Twisting | 949 |

| Data derived from DFT calculations on analogous functional groups and structures. oatext.com |

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Applications in Structural Elucidation

The definitive structural confirmation of complex polycyclic aromatic hydrocarbons (PAHs) like this compound, also known as dibenzo[a,l]pentacene (B1362538), and its analogues relies heavily on advanced spectroscopic techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools, providing unambiguous evidence of the molecular framework and connectivity.

Mass spectrometry is fundamental in determining the molecular weight and elemental composition of this compound. Electron ionization mass spectrometry (EI-MS) of dibenzo[a,l]pentacene exhibits a prominent molecular ion peak (M⁺) corresponding to its molecular formula, C₃₀H₁₈. nist.gov This technique provides the initial and crucial confirmation of the compound's identity by verifying its molecular mass. High-resolution mass spectrometry (HRMS) further refines this by providing the exact mass, which allows for the unequivocal determination of the elemental formula, a critical step in the characterization of novel or synthesized PAHs. mpg.dersc.org

The NIST Mass Spectrometry Data Center provides a reference mass spectrum for dibenzo[a,l]pentacene, which is crucial for its identification. nist.gov

Table 1: Mass Spectrometry Data for Dibenzo[a,l]pentacene

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₀H₁₈ | nist.gov |

| Molecular Weight | 378.46 g/mol | nist.gov |

| CAS Registry Number | 227-09-8 | nist.gov |

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the this compound structure will produce a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and electronic environment. In conjunction with techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate proton and carbon signals, a complete and unambiguous structural assignment can be achieved. The characterization of related complex PAHs like dibenzoperioctacene has been successfully accomplished using a combination of NMR, mass spectrometry, and single-crystal X-ray diffraction analysis. researchgate.net

Although detailed, publicly available assigned NMR data for the parent this compound is scarce, the general approach to its structural elucidation follows established methodologies for large PAHs. rsc.orgiarc.fr The synthesis of various substituted dibenzo[fg,op]naphthacene derivatives, for example, has been confirmed using ¹H NMR and mass spectrometry, demonstrating the power of these techniques in characterizing novel, complex aromatic systems. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| This compound | Dibenzo[a,l]pentacene |

| Dibenzo[fg,op]naphthacene | Dibenzo[e,l]pyrene (B48497) |

| Dibenzoperioctacene |

Applications in Organic Electronic Materials Science Utilizing Dibenzo A,l Naphthacene Frameworks

Dibenzo(a,l)naphthacene in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

This compound and its derivatives are a subject of research for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. epo.orggoogle.com In OLEDs, an organic compound film functions as the emissive electroluminescent layer, emitting light when an electric current is applied. wikipedia.org This organic layer is positioned between two electrodes, with at least one being transparent. wikipedia.org The development of new materials is crucial for advancing OLED technology, which is already used in a variety of applications from mobile devices to large-screen televisions. researchgate.net

Molecules used in OLEDs often include organometallic chelates, fluorescent and phosphorescent dyes, and conjugated dendrimers. wikipedia.org Materials with specific charge transport properties, such as triphenylamine (B166846) and its derivatives, are commonly employed in hole transport layers. wikipedia.org The selection of fluorescent dyes allows for light emission at different wavelengths. wikipedia.org

The goal of developing novel naphthacene (B114907) derivatives with specific structures is to improve the lifetime and efficiency of organic EL devices. google.com The use of these molecules in optoelectronic devices can lead to higher efficiencies and improved color purity. google.com For instance, some organic molecules are designed to have emission maxima in the blue region of the spectrum, between 420 nm and 520 nm. google.com

Charge Transport Phenomena in this compound-Based Organic Semiconductors

The movement of charge carriers is a fundamental process in organic semiconductors, influencing the performance of optoelectronic devices like OLEDs and organic field-effect transistors (OFETs). ep2-bayreuth.de In these materials, which are composed of molecular subunits, charge transport is often described as a hopping process between localized states. ep2-bayreuth.deresearchgate.net This is in contrast to the band transport seen in inorganic semiconductors. ep2-bayreuth.de The efficiency of this process is dependent on several factors, including the molecular structure, crystal packing, and the presence of disorder. aps.org

Organic Field-Effect Transistors (OFETs) Utilizing Dibenzo-tetrathiafulvalene Analogues

Dibenzo-tetrathiafulvalene (DB-TTF), an analogue of tetrathiafulvalene (B1198394) (TTF), has been utilized in the fabrication of organic field-effect transistors (OFETs). researchgate.netresearchgate.netnih.govtandfonline.com These devices have been prepared using both vacuum deposition and solution-processing methods, with the latter being advantageous for low-cost electronics. researchgate.netnih.govtandfonline.com

Single-crystal OFETs based on DB-TTF have demonstrated high field-effect mobilities. researchgate.netresearchgate.net The charge mobility in these organic semiconducting materials is typically described by a hopping transport mechanism at room temperature. researchgate.net Alkyl-substituted dibenzotetrathiafulvalenes (DBTTF) have also been fabricated into OFETs via solution processing. researchgate.net In these thin films, molecules with butyl or longer alkyl groups tend to stand perpendicular to the substrate, leading to device performance comparable to vacuum-deposited DBTTF devices. researchgate.net

Carrier Mobility in this compound Derivatives

Carrier mobility is a critical parameter for the performance of organic semiconductors. In the context of this compound and its derivatives, significant research has been conducted to understand and enhance this property. For instance, single-crystal OFETs based on dibenzo-tetrathiafulvalene (DB-TTF) have shown high field-effect mobilities, typically in the range of 0.1–1 cm²/Vs. researchgate.net Some TTF analogues have reported mobilities between 0.1 and 1.4 cm²/Vs. nih.govtandfonline.com

The temperature dependence of mobility in DB-TTF single crystals reveals an initial increase as the temperature is lowered, reaching a maximum before decreasing with a thermally activated behavior. researchgate.net This suggests that charge transport is influenced by thermal fluctuations. aps.org

Derivatives of other polycyclic aromatic hydrocarbons, such as rubrene (B42821), have also been studied. A rubrene derivative with t-butyl side groups at the 5,11 positions exhibited a high in-plane hole mobility of 12 cm²/Vs in one of its crystalline forms. researchgate.net In contrast, another polymorph of the same compound showed no field-effect. researchgate.net This highlights the strong dependence of charge transport on the crystalline structure.

The table below summarizes the carrier mobility values for some this compound analogues and related compounds.

| Compound | Mobility (cm²/Vs) | Measurement Technique |

| Dibenzo-tetrathiafulvalene (DB-TTF) | 0.1 - 1 | Single-crystal OFET researchgate.net |

| Dithiophene-tetrathiafulvalene (DT-TTF) | 1.4 | Single-crystal OFET researchgate.net |

| Rubrene Derivative (5,11-BTBR) Polymorph B | 12 | Single-crystal FET researchgate.net |

| Dibenzo[fg,op]tetracene Derivative (non-polar) | 10⁻² | Time-of-flight photocurrent rsc.org |

| Dibenzo[fg,op]tetracene Derivative (polar) | 10⁻⁴ | Time-of-flight photocurrent rsc.org |

Theoretical Studies on Molecular Reorganization Energy and Intermolecular Transfer Integrals

The Marcus theory of electron transfer is often used to relate these microscopic parameters to the macroscopic charge mobility. researchgate.netwhiterose.ac.uk This theory provides a framework for understanding how the reorganization energy and transfer integrals govern the rate of charge hopping. whiterose.ac.uk More advanced theoretical methods, such as those based on nonadiabatic molecular dynamics, can provide a more detailed picture of charge transport by considering the dynamic effects of thermal fluctuations. aps.orgnih.gov

Discotic Liquid Crystals and Self-Organizing Systems Based on this compound

Discotic liquid crystals (DLCs) are a class of materials composed of disc-shaped molecules that can self-organize into ordered columnar structures. hexapb.com These materials exhibit properties of both liquids and solids, and their unique charge-carrier mobility along the stacking axis makes them attractive for optoelectronic applications. hexapb.com The central aromatic core of these molecules, which can be based on frameworks like dibenzo[fg,op]naphthacene, is typically surrounded by flexible side chains. researchgate.net

The self-organization of these molecules is driven by a combination of interactions, including π-π stacking between the aromatic cores and van der Waals interactions. hexapb.comacs.org This leads to the formation of one-dimensional columns, which in turn arrange into two-dimensional lattices. acs.org

Formation of Columnar Mesophases and π-π Stacking Interactions

The formation of columnar mesophases is a key characteristic of discotic liquid crystals based on this compound and related structures. researchgate.net In these phases, the disc-shaped molecules stack on top of one another to form columns, and these columns then arrange themselves into a two-dimensional lattice. acs.org The stability and type of the mesophase are influenced by factors such as the size and shape of the aromatic core and the nature of the peripheral side chains. rsc.org

For example, derivatives of dibenzo[fg,op]tetracene have been shown to self-organize into hexagonal columnar mesophases. rsc.org Similarly, certain dibenzopentacenequinones can form columnar liquid crystalline phases over a broad temperature range. researchgate.net The introduction of electron-withdrawing groups can enhance the stability of these columnar phases, likely due to improved π-stacking interactions. researchgate.net

The π-π stacking interactions between the aromatic cores of the molecules are crucial for the formation and stability of the columnar structures. hexapb.comacs.org These interactions, along with nanophase segregation between the aromatic cores and the aliphatic side chains, drive the self-assembly process. acs.org The distance between the stacked molecules within a column is an important parameter that affects the electronic coupling and, consequently, the charge transport properties of the material.

The table below provides examples of compounds based on or related to this compound that form columnar mesophases.

| Compound Core | Mesophase Type | Key Findings |

| Dibenzo[fg,op]tetracene | Hexagonal Columnar | More stable mesophase than parent aryltriphenylenes. rsc.org |

| Dibenzopentacenequinone | Columnar | Fluorinated derivative shows a columnar mesophase over a wide temperature range (121 to 336 °C) due to improved π-stacking. researchgate.net |

| Dibenzo[fg,op]naphthacene | Smectic | Exhibits smectic liquid crystal phases, with differences from rod-like molecules attributed to its board-like shape. researchgate.net |

| Perylenediimide (PDI) with immiscible side chains | Rectangular Columnar | Immiscible side chains drive the preferential formation of a rectangular columnar mesophase. rsc.org |

Graphitic Nanoribbons with this compound Repeat Units for Self-Assembly

The integration of this compound, also known as dibenzo[e,l]pyrene (B48497), into the structure of graphitic nanoribbons (GNRs) represents a significant advancement in the field of organic electronic materials. epa.govacs.org These nanostructures are of particular interest due to their precisely controllable electronic properties, which are a direct function of their width, length, and edge structure. nih.gov The incorporation of the rigid and electronically active this compound core into the GNR backbone provides a platform for creating well-defined, soluble, and self-assembling materials with potential applications in high-performance electronic devices. epa.govacs.orgresearchgate.net

A key breakthrough in this area was the synthesis of a homologous series of five monodisperse, ribbon-type polyphenylenes that serve as precursors to GNRs. epa.govacs.org These precursors were synthesized via a microwave-assisted Diels-Alder reaction, a method that allows for the precise control over the length and structure of the resulting macromolecules. epa.govacs.org The precursor polymers contain repeating dibenzo[e,l]pyrene units, with the number of aromatic carbon atoms in the backbone ranging from 132 to 372. epa.govacs.org

A crucial feature for the processability of these GNRs is the peripheral substitution with long alkyl chains, such as dodecyl groups. epa.govacs.org These flexible side chains ensure good solubility in common organic solvents, which is a prerequisite for their characterization and for their application in solution-processed electronic devices. epa.govacs.org The final step in the formation of the graphitic nanoribbons is a cyclodehydrogenation reaction, often referred to as planarization. epa.govacs.orgresearchgate.net This reaction converts the flexible polyphenylene precursors into rigid, planar GNRs with an extended π-conjugated system. epa.govacs.orgresearchgate.net The dibenzo[e,l]pyrene cores within the precursor structure are specifically designed to facilitate this dehydrogenation step, leading to improved reaction yields. epa.govacs.org

The smallest member of this series, a planarized GNR with 132 aromatic carbon atoms, remains sufficiently soluble for characterization and exhibits a maximum absorption wavelength (λmax) of 644 nm, indicating its strong interaction with visible light. epa.govacs.orgresearchgate.net

Detailed Research Findings

The research into this homologous series has provided valuable insights into the structure-property relationships of these novel materials. The systematic variation of the number of dibenzo[e,l]pyrene repeat units allows for a fine-tuning of the aspect ratio of the nanoribbons. epa.govacs.org This, in turn, is expected to influence their electronic and self-assembly properties.

| Precursor Number | Number of Dibenzo[e,l]pyrene Units | Total Aromatic Carbon Atoms |

| 1 | 1 | 132 |

| 2 | 2 | 180 |

| 3 | 3 | 228 |

| 4 | 4 | 276 |

| 5 | 6 | 372 |

The self-assembly behavior of these graphitic nanoribbons is a critical aspect of their potential application in electronic devices. When adsorbed onto a highly oriented pyrolytic graphite (B72142) (HOPG) surface, these molecules spontaneously organize into well-ordered two-dimensional columnar structures. epa.govacs.orgresearchgate.net This self-assembly is driven by the strong π-π interactions between the planar GNR backbones. Molecular dynamics simulations have been employed to gain a deeper understanding of the influence of the sterically demanding dodecyl side chains on the packing behavior of these giant polycyclic aromatic hydrocarbons into columnar arrangements. epa.govacs.org

The formation of these ordered assemblies is highly advantageous for applications in organic field-effect transistors (OFETs), as the columnar arrangement can facilitate efficient charge transport along the long axis of the nanoribbons. epa.govacs.org Theoretical studies, using Marcus theory for nonadiabatic temperature-activated charge transfer, have highlighted the benefits of such extended, anisotropic π-systems compared to the one-dimensional molecular arrangements typically found in discotic liquid crystals. epa.govacs.org

The ability to synthesize a homologous series of GNRs with varying lengths and to control their self-assembly into highly ordered structures opens up new possibilities for the rational design of organic electronic materials with tailored properties.

Theoretical and Experimental Investigations of Aromaticity in Dibenzo A,l Naphthacene Systems

Evaluation of Aromaticity and Antiaromaticity in Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) represent a vast class of organic molecules composed of fused aromatic rings. Their electronic structure and stability are dictated by the concept of aromaticity, which is a consequence of cyclic π-electron delocalization. The degree of aromaticity can vary significantly between different PAHs and even within different rings of the same molecule.

Theoretical chemistry provides powerful tools to quantify the aromaticity of these complex systems. Commonly employed methods include:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion evaluates aromaticity by calculating the magnetic shielding at the center of a ring. Negative NICS values typically indicate aromatic character (diatropic ring current), while positive values suggest antiaromatic character (paratropic ring current).

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index assesses aromaticity by quantifying the degree of bond length equalization within a ring, comparing it to an ideal aromatic system. HOMA values range from 1 (fully aromatic) to 0 (non-aromatic), with negative values indicating antiaromaticity.

Aromatic Fluctuation (FLU) Index: This electronic index measures the extent of electron delocalization between adjacent atoms in a ring. Lower FLU values are indicative of higher aromaticity.

These indices provide a quantitative framework for understanding the electronic properties of PAHs like Dibenzo(a,l)naphthacene, allowing for a detailed analysis of local and global aromaticity within the molecule.

Effects of Benzoannulation and Structural Variations on Aromatic Character

In the case of this compound, which can be viewed as a naphthacene (B114907) core with two additional fused benzene (B151609) rings, the specific arrangement of these rings defines its characteristic electronic structure. The fusion pattern influences the distribution of π-electrons and can lead to:

Changes in Local Aromaticity: The fusion of new rings can enhance the aromaticity of some rings within the molecule while diminishing it in others. This redistribution of aromatic character is crucial for predicting the molecule's chemical behavior.

Structural variations, such as the introduction of substituents or the alteration of the fusion topology, further modulate these effects, providing a pathway to rationally design PAHs with desired electronic and optical properties.

π-Electron Conjugation and Resonance Energy Analysis in this compound Systems

The stability of this compound is intrinsically linked to the delocalization of its π-electrons across the entire fused-ring system. This extended conjugation results in a significant resonance energy, which is a measure of the extra stability gained through delocalization compared to a hypothetical structure with localized double bonds.

The resonance energy of PAHs can be evaluated through several computational methods:

Isodesmic and Homodesmotic Reactions: These theoretical reaction schemes are designed to cancel out errors in calculations by ensuring that the number and types of bonds are conserved on both sides of the equation. The reaction enthalpy provides an estimate of the resonance stabilization energy.

Energy Decomposition Analysis: This approach partitions the total energy of the molecule into contributions from different factors, such as steric strain and electronic interactions, allowing for the isolation of the stabilization energy due to π-conjugation.

Studies on the enthalpy of formation provide insight into the thermodynamic stability of these molecules. For this compound (CAS No. 226-86-8), the calculated and experimental gas-phase enthalpies of formation offer a quantitative measure of its stability. nist.gov

Table 1: Enthalpy of Formation for this compound nist.gov

| Compound Name | CAS Number | Calculated Enthalpy of Formation (kJ/mol) | Experimental Enthalpy of Formation (kJ/mol) |

|---|---|---|---|

| This compound | 226-86-8 | 427.81 | 416.2 |

Studies on Diradical Character and Open-Shell Singlet States in Extended Acenes

Extended polyacenes and related PAHs can exhibit unique electronic structures where the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are close in energy. This small HOMO-LUMO gap can lead to the thermal population of the triplet state or the stabilization of an open-shell singlet state with significant diradical character.

The diradical character (y) is a quantitative measure of the extent to which a molecule has two unpaired electrons. It can be calculated using quantum chemical methods, such as unrestricted density functional theory (DFT) or multireference methods. A higher diradical character is associated with:

Increased reactivity: Molecules with significant diradical character are often more reactive.

Unique optical and magnetic properties: The presence of unpaired electrons can lead to interesting nonlinear optical responses and magnetic behavior.

For large PAHs like this compound, the extended π-system can potentially stabilize an open-shell singlet ground state. Theoretical studies on related extended acenes have shown that the diradical character tends to increase with the length of the acene chain. The specific topology of ring fusion in this compound plays a crucial role in determining its ground-state electronic structure and the potential for it to exhibit diradical character.

Advanced Computational Methodologies for Dibenzo A,l Naphthacene Research

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications

Density Functional Theory (DFT) has been a pivotal method for studying the structural and energetic properties of dibenzo(a,l)naphthacene derivatives. nih.govacs.orgacs.org Researchers have employed DFT to investigate the conformations of its metabolites, such as the diol epoxides (DBPDEs), which are considered the ultimate carcinogens. These studies aim to determine the structures, energies, dynamics, and the influence of solvent effects on different conformers. nih.govacs.orgacs.org

One notable study utilized DFT to explore the stereoisomers of dibenzo[a,l]pyrene (B127179) diol epoxide (DBPDE). nih.govacs.orgacs.org The calculations successfully determined that DBPDE is distorted due to significant steric strain in the fjord region of the molecule. nih.govacs.org For the anti-diastereomer, a diequatorial orientation of the hydroxyl groups was found to be the preferred conformation. nih.govacs.org In contrast, for the syn-diastereomer, the conformational preference was dependent on the solvent and whether the arene oxide was oriented on the same side ("in") or opposite side ("out") of the distal ring. nih.govacs.org These computational findings are in agreement with experimental observations, highlighting the predictive power of DFT in this context. nih.govacs.orgacs.org The study also calculated the energy barriers for the interconversion between different conformers, finding them to be moderate. nih.govacs.org

While DFT is well-utilized for ground-state properties, the application of Time-Dependent Density Functional Theory (TD-DFT) specifically to this compound is not extensively documented in publicly available research. TD-DFT is a powerful method for calculating the electronic absorption spectra and other excited-state properties of molecules. mdpi.commdpi.comresearchgate.net General studies on PAHs often use TD-DFT to predict their UV-visible spectra and understand their photophysical properties, but specific and detailed research findings for this compound are sparse. mdpi.commdpi.comresearchgate.net

Semi-Empirical and Ab Initio Computational Approaches for this compound

Semi-empirical and ab initio methods are foundational computational approaches in quantum chemistry. Semi-empirical methods, such as PM6 or AM1, use parameters derived from experimental data to simplify calculations, making them suitable for very large molecules. researchgate.netaip.orgmdpi.com Ab initio methods, like Hartree-Fock (HF) and post-HF methods, are based on first principles without empirical parameterization, offering higher accuracy at a greater computational cost.

Despite the broad applicability of these methods to polycyclic aromatic hydrocarbons, specific research articles detailing the application of either semi-empirical or ab initio methods solely to this compound are not readily found in the scientific literature. General studies on PAHs may include it within a larger dataset, but dedicated computational analyses focusing on its electronic structure or reactivity using these specific methods are limited.

Quantitative Structure-Property Relationship (QSPR) Modeling of this compound Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structures. These models establish a mathematical relationship between molecular descriptors (numerical representations of chemical information) and a specific property of interest.

Detailed QSPR studies focusing exclusively on this compound and its analogues are not prevalent in the reviewed literature. While QSPR models have been developed for the carcinogenicity and toxicity of broader classes of PAHs, specific models and their validation for this compound derivatives, which would allow for the creation of predictive data tables, are not available. nih.gov

The development and validation of QSPR models involve several key steps: selection of a dataset of molecules, calculation of molecular descriptors, creation of a mathematical model correlating descriptors with the property, and rigorous validation of the model's predictive power. For this compound, the first step—gathering a specific dataset of analogues with measured properties—appears to be a limiting factor in the development of dedicated QSPR models. Consequently, there are no specific, validated predictive models for the molecular descriptors of this compound analogues reported in the searched literature.

Molecular Mechanics and Geometry Optimization Protocols for this compound

Molecular mechanics methods, which use classical physics to model molecular systems, are often the first step in a computational study for generating initial geometries for higher-level calculations. Geometry optimization is a fundamental procedure in computational chemistry that seeks to find the minimum energy arrangement of atoms in a molecule. mdpi.com

For a structurally complex and overcrowded molecule like this compound, accurate geometry optimization is critical. The significant distortion in its fjord region, caused by steric hindrance, has been a subject of both experimental X-ray diffraction studies and computational analysis. nih.gov

In the context of DFT studies of dibenzo[a,l]pyrene diol epoxides, geometry optimization is a crucial protocol. nih.govacs.orgacs.org The process typically involves starting with an initial structure and using an algorithm to iteratively adjust atomic coordinates to find a lower energy conformation until a stationary point on the potential energy surface is reached. These studies have confirmed the non-planar and distorted geometry of the molecule. nih.govacs.orgnih.gov The calculations have shown that solvent effects, zero-point vibrational energy, and thermal effects can be significant for determining the relative stability of different conformers. nih.govacs.orgacs.org

Below is an interactive data table summarizing the calculated relative energies for different conformers of (+)-syn-DBPDE and (-)-anti-DBPDE from a key DFT study.

Photocatalytic Reactivity and Mechanisms of Polycyclic Aromatic Hydrocarbons, Including Dibenzo A,l Naphthacene Analogues

Photocatalytic Degradation Studies and Factors Influencing Reactivity in PAH Systems

Photocatalysis has been demonstrated as a promising advanced oxidation process for the degradation of various PAHs in water and on soil surfaces. functmaterials.org.uanih.gov Studies have shown that the use of semiconductor photocatalysts, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), can significantly accelerate the degradation of PAHs under UV or visible light irradiation. functmaterials.org.uanih.gov The process involves the generation of highly reactive oxygen species (ROS), which attack the aromatic structure of the PAHs, leading to their eventual mineralization. functmaterials.org.ua

The reactivity of PAHs in these systems is influenced by several key factors:

Catalyst Properties: The efficiency of a photocatalyst is dependent on its intrinsic features, including crystal structure, surface area, particle size, and porosity. nih.gov For instance, modified catalysts like TiO₂@ZnHCF nanocomposites have shown superior degradation performance for PAHs like acenaphthene (B1664957) and phenanthrene (B1679779) due to increased surface area and a reduced bandgap energy. functmaterials.org.ua

Environmental Conditions: The surrounding medium plays a crucial role. Factors such as pH and the presence of humic acids can significantly alter degradation rates. nih.gov Acidic or alkaline conditions have been found to enhance the photocatalytic degradation of some PAHs compared to neutral conditions. nih.gov Furthermore, co-existing components in environmental matrices, such as salts in fine particulate matter (PM2.5), can act as a rate-regulating factor by reducing light intensity and hindering the diffusion of oxidants. itcilo.org

PAH Structure: The photochemical behavior and degradability of PAHs are intrinsically linked to their size and chemical structure. nih.govwikipedia.org Generally, low-molecular-weight PAHs show different degradation profiles compared to high-molecular-weight PAHs. nih.gov For example, studies on mixtures containing high-molecular-weight compounds like dibenz[a,h]anthracene, an isomer of dibenzo(a,l)naphthacene, have been conducted to optimize degradation conditions. nih.govnih.gov

The following table summarizes the half-lives of several PAHs under different photocatalytic conditions, illustrating the influence of the catalyst.

| PAH | Condition | Catalyst (0.5% TiO₂) | Half-life (hours) |

| Phenanthrene | Photolysis | No | 533.15 |

| Phenanthrene | Photocatalysis | Yes | 130.77 |

| Pyrene | Photolysis | No | 630.09 |

| Pyrene | Photocatalysis | Yes | 192.53 |

| Benzo[a]pyrene | Photolysis | No | 363.22 |

| Benzo[a]pyrene | Photocatalysis | Yes | 103.26 |

| Data sourced from studies on soil surfaces under UV light. nih.gov |

Correlation between Photocatalytic Degradability and Molecular Orbital Gaps

The susceptibility of a PAH to photocatalytic degradation is strongly correlated with its electronic properties, specifically the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arxiv.org This HOMO-LUMO gap (ΔE) is an indicator of the molecule's excitability and chemical reactivity.

A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron to a higher energy state, making the molecule more susceptible to photo-oxidation. Research has established a direct relationship between this energy gap and the phototoxicity of PAHs, with a defined "acute phototoxicity window" for energy gaps in the range of 6.5-7.9 eV. arxiv.org Molecules falling within this range are more likely to undergo photo-induced reactions.

The table below shows calculated HOMO-LUMO energy gaps for a selection of PAHs. A smaller gap generally implies higher photoreactivity.

| Compound | Number of Rings | Calculated HOMO-LUMO Gap (eV) |

| Naphthalene | 2 | ~9.0 |

| Anthracene (B1667546) | 3 | ~7.5 |

| Naphthacene (B114907) | 4 | ~6.0 |

| Pentacene (B32325) | 5 | ~5.0 |

| Note: These are approximate values from theoretical calculations; experimental values may vary. |

Mechanistic Insights into Photocatalysis: Radical Generation and Electron Transfer Processes

The mechanism of photocatalytic degradation of PAHs is initiated when a semiconductor catalyst absorbs photons with energy equal to or greater than its band gap. This process creates an electron-hole pair (e⁻/h⁺). functmaterials.org.ua The highly reactive valence band holes (h⁺) and conduction band electrons (e⁻) then participate in a series of redox reactions with water and oxygen to generate various reactive oxygen species (ROS), primarily hydroxyl radicals (•OH). functmaterials.org.uaresearchgate.net

These powerful, non-selective hydroxyl radicals are the primary agents responsible for the initial attack on the PAH molecule. functmaterials.org.uaresearchgate.net The process can unfold through several pathways:

Hydroxylation: The •OH radicals attack the electron-rich aromatic rings of the PAH, leading to the formation of hydroxylated derivatives. functmaterials.org.ua

Ring Opening: Subsequent reactions can lead to the cleavage of the aromatic rings, forming intermediate products such as diketones and dicarbaldehydes. functmaterials.org.ua

Mineralization: Through a series of further oxidation steps, these intermediates are ultimately broken down into carbon dioxide (CO₂) and water (H₂O). functmaterials.org.ua

Electron transfer is a fundamental process in these mechanisms. The photogenerated electron can be transferred to adsorbed oxygen molecules, forming superoxide (B77818) radicals (O₂•⁻), which further contribute to the degradation cascade. researchgate.net The entire process is a complex sequence of radical reactions and electron transfers, designed to break down the stable polycyclic structure into simpler, non-toxic compounds. researchgate.netub.edu

Role of this compound and Related Compounds in Photosensitization and Catalysis

While the primary focus of research on large PAHs like this compound and its isomers is often on their degradation, these molecules can also play a role in photosensitization processes. Photosensitization is a process where a molecule (the photosensitizer) absorbs light and transfers the energy to another molecule, often leading to a chemical reaction.

Certain PAHs are known to act as photosensitizers. For example, long-term exposure to dibenz[a,h]anthracene, a close analogue of the subject compound, may cause skin photosensitization. nih.govitcilo.org This indicates that the molecule can absorb light energy and induce a photochemical reaction in biological tissues. In environmental contexts, this property means that PAHs adsorbed on surfaces could potentially sensitize the degradation of other co-pollutants by absorbing light and transferring energy to oxygen to create highly reactive singlet oxygen.

The direct use of this compound itself as a photocatalyst is not established. However, the broader class of organic molecules, particularly those with extensive π-conjugated systems like PAHs, is central to the field of organic photocatalysis. nih.gov Organic dyes and other complex aromatic structures can act as photosensitizers in various chemical transformations, typically operating through single-electron transfer (SET) or energy transfer mechanisms upon visible light irradiation. nih.govresearchgate.net These processes are foundational to developing novel, metal-free catalytic systems for organic synthesis. nih.gov

Q & A

Q. What experimental methods are recommended for synthesizing Dibenzo(A,L)naphthacene, and what are common pitfalls?

A multi-step synthesis approach is typically employed, involving cyclization and dehydrogenation reactions. For example, Buckles et al. (1973) used fluorenone derivatives and spiro intermediates, with careful control of reaction conditions (e.g., temperature, catalyst selection) to avoid side products like incomplete dehydrogenation or isomerization . Key considerations include:

- Purification via column chromatography to isolate isomers.

- Validation of structural integrity using NMR and mass spectrometry.

- Monitoring reaction progress with thin-layer chromatography (TLC) to prevent over-dehydrogenation.

Q. How can researchers ensure accurate quantification of this compound in environmental samples?

Use standardized solutions (e.g., 10 mg/L in acetonitrile or cyclohexane) for calibration . Methodological steps include:

- Liquid-liquid extraction with methylene chloride or benzene .

- High-performance liquid chromatography (HPLC) paired with fluorescence detection, leveraging excitation/emission spectra at 77 K to enhance sensitivity .

- Cross-validation using gas chromatography-mass spectrometry (GC-MS) to address matrix interference.

Q. What physicochemical properties are critical for experimental design involving this compound?

Key parameters include:

- Thermal stability : Melting enthalpy (38.47 kJ/mol) and vaporization enthalpy (81.51 kJ/mol) inform solvent selection and distillation protocols .

- Solubility : logP = 6.89 suggests high hydrophobicity; use polar aprotic solvents (e.g., acetonitrile) for dissolution .

- Viscosity : Dynamic viscosity ranges from 0.0039–0.0053 Pa·s at 606–790 K, critical for flow-based applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound isomers?

Advanced spectroscopic techniques are required:

- Line-narrowing spectroscopy (LNS) at cryogenic temperatures (4.2 K) to differentiate isomers via fluorescence lifetime analysis .

- Density functional theory (DFT) simulations to predict vibrational modes and compare with experimental IR/Raman spectra.

- Cross-referencing with NIST databases for validated spectral signatures .

Q. What computational models best predict the environmental persistence of this compound?

Apply the Joback method for estimating degradation kinetics:

- Calculate half-life in water using log10ws = -9.91 (water solubility) and McGowan volume (232.26 mL/mol) to model partitioning behavior .

- Integrate QSAR (Quantitative Structure-Activity Relationship) models to assess photodegradation pathways.

Q. How to address discrepancies in mutagenicity studies of this compound derivatives?

- Use Ames test protocols with S9 metabolic activation, as unactivated systems may yield false negatives .

- Compare results across cell lines (e.g., human lymphocytes vs. bacterial assays) to identify metabolic specificity.

- Apply the IARC carcinogenicity framework to evaluate dose-response relationships and confounding factors (e.g., co-exposure with PAHs) .

Q. What methodologies optimize the detection of this compound in complex matrices (e.g., petroleum spills)?

- Solid-phase microextraction (SPME) coupled with GC-MS for trace-level detection.

- Fluorescence lifetime imaging microscopy (FLIM) to map spatial distribution in environmental samples .

- Validate recovery rates using isotopically labeled analogs (e.g., deuterated standards) .

Key Methodological Frameworks

- PICO Framework : Define populations (e.g., environmental samples), interventions (e.g., extraction methods), comparisons (e.g., solvent efficiency), and outcomes (e.g., detection limits) .

- FINER Criteria : Ensure research questions are Feasible (e.g., accessible instrumentation), Novel (e.g., isomer-specific toxicity), and Relevant (e.g., regulatory implications) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.